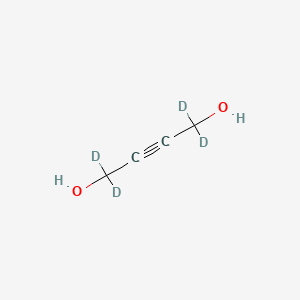
2-Butyne-1,4-diol-(1,1,4,4)-d4
Übersicht
Beschreibung
“2-Butyne-1,4-diol-(1,1,4,4)-d4” is a derivative of 1,4-Butynediol . It is an organic compound that is an alkyne and a diol . It is a colorless, hygroscopic solid that is soluble in water and polar organic solvents . It is a commercially significant compound in its own right and as a precursor to other products .
Synthesis Analysis
1,4-Butynediol can be produced in the Reppe synthesis, where formaldehyde and acetylene are the reactants . The reaction is: 2 CH2O + HC≡CH → HOCH2CCCH2OH . Several patented production methods use copper bismuth catalysts coated on an inert material . The normal temperature range for the reaction is 90 °C up to 150 °C, depending on the pressure used for the reaction which can range from 1 to 20 bar .
Molecular Structure Analysis
The molecular formula of “2-Butyne-1,4-diol-(1,1,4,4)-d4” is C4H2D4O2 . The molecular weight is 90.11 .
Chemical Reactions Analysis
1,4-Butynediol is a precursor to 1,4-butanediol and 2-butene-1,4-diol by hydrogenation . It is also used in the manufacture of certain herbicides, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes . It is the major raw material used in the synthesis of vitamin B6 .
Physical And Chemical Properties Analysis
The physical state of “2-Butyne-1,4-diol-(1,1,4,4)-d4” is solid . It is soluble in Ethyl Acetate and Methanol . It should be stored at -20° C .
Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
2-Butyne-1,4-diol is extensively used in cycloaddition reactions, such as the homologation method for the preparation of substituted acenes. It is also involved in rhodium and iridium-catalyzed [2+2+2] inter and intramolecular cyclotrimerization .
Precursor for Chemical Synthesis
The compound serves as a precursor to prepare various chemicals including 1,4-butanediol, 2-butene-1,4-diol, and mucochloric acid. These chemicals have further applications in manufacturing vitamin B6, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes .
Electroplating
In electroplating, 2-Butyne-1,4-diol acts as a class-II brightener. Its addition to electrolytes can lead to the deposition of semi-bright sulfur-free nickel layers, which is suitable for multilayered nickel plating .
Hydrogenation Processes
This compound is involved in chemoselective hydrogenation processes. For example, the hydrogenation of 2-butyne-1,4-diol (BYD) to cis-2-butene-1,4-diol (cis-BED) or the complete saturation of the C≡C triple bond of BYD to 1,4-butanediol (BAD) .
Microstructure and Residual Stress Assessment
2-Butyne-1,4-diol is used to assess the individual and synergistic effects on the microstructure and residual stress of electrodeposited nickel. This is done by preparing various nickel layers from sulfamate baths comprising varying concentrations of BD and chloride ions .
Wirkmechanismus
The selective hydrogenation of 2-butyne-1,4-diol (BYD) to 2-butene-1,4-diol (BED) is important for chemical industries . In this work, a low concentration (0.5 wt%) of platinum (Pt) was deposited onto a silicon carbide (SiC) support by an incipient wetness impregnation approach, and the as-obtained catalyst exhibited an excellent selectivity (∼96%) for BED with a high conversion of 96% for BYD .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1,4,4-tetradeuteriobut-2-yne-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDJFQGPPSQZKI-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#CC([2H])([2H])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661849 | |
| Record name | (~2~H_4_)But-2-yne-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
688790-78-5 | |
| Record name | (~2~H_4_)But-2-yne-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

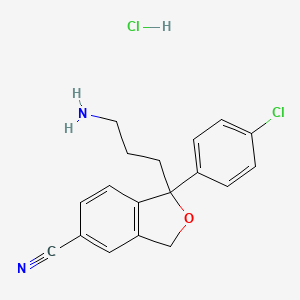
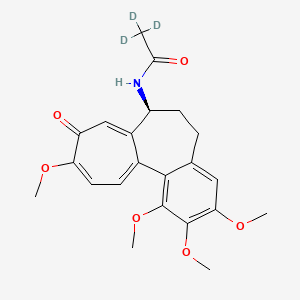
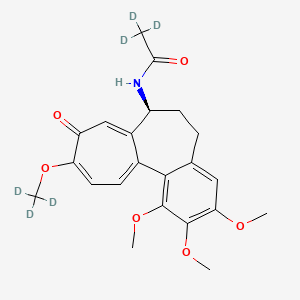
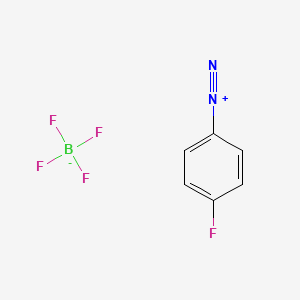
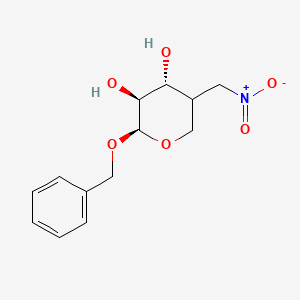
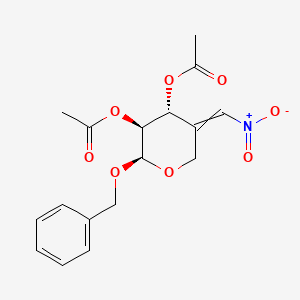
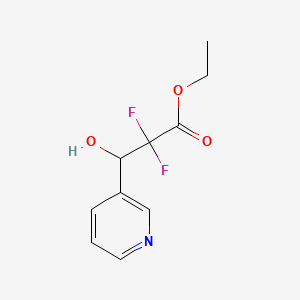

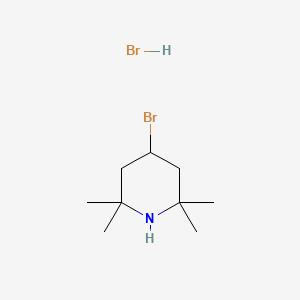
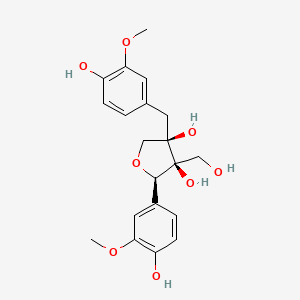
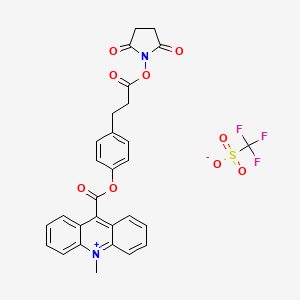
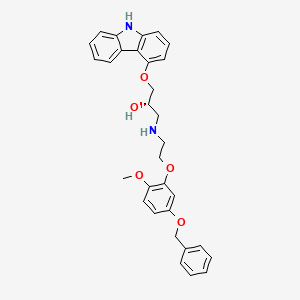

![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)